3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid
Overview
Description
3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound characterized by its dichlorinated benzene ring and the presence of both nitro and methoxy functional groups
Preparation Methods
The synthesis of 3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by chlorination to add the chlorine atoms at the desired positions on the benzene ring. The methoxy group is introduced through a methylation reaction. The final steps involve the formation of the amide and thioxomethyl groups through condensation reactions with appropriate reagents .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The amide and thioxomethyl groups can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds include other dichlorinated benzoic acids and nitrobenzoyl derivatives. Compared to these compounds, 3,5-Dichloro-2-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both the methoxy and thioxomethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role .
Similar compounds include:
- 3,5-Dichloro-4-hydroxybenzoic acid
- 4-Methoxy-3-nitrobenzoic acid
- 2-Amino-5-chlorobenzoic acid .
Properties
IUPAC Name |
3,5-dichloro-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O6S/c1-27-12-3-2-7(4-11(12)21(25)26)14(22)20-16(28)19-13-9(15(23)24)5-8(17)6-10(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRKBDXYELLJDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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